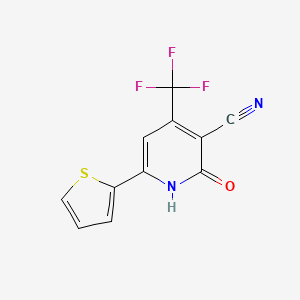

2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2OS/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBGOCKMIMCHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351341 | |

| Record name | 2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22123-11-1, 3335-45-3 | |

| Record name | 2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3335-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS number 3335-45-3

An In-depth Technical Guide to 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (CAS 3335-45-3)

Abstract

This technical guide provides a comprehensive overview of this compound, identified by CAS number 3335-45-3. This molecule represents a confluence of three critical pharmacophoric motifs: a thienyl group, a trifluoromethyl-substituted pyridine core, and a reactive nitrile moiety. While primarily available as a research chemical, its structural architecture positions it as a highly valuable scaffold for the development of novel therapeutic agents and functional materials. This document delves into its chemical properties, proposes a robust synthetic pathway grounded in established chemical principles, and explores its vast potential in medicinal chemistry and drug discovery by analyzing the significance of its constituent parts. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Core Chemical Identity and Physicochemical Profile

Nomenclature and Chemical Identifiers

The compound is systematically named and identified by several key descriptors. Its existence in a tautomeric equilibrium between a hydroxyl-pyridine (lactim) and a pyridone (lactam) form is reflected in its nomenclature.[1]

-

Synonyms: 2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile[5][6], 1,2-Dihydro-2-oxo-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile[6]

Molecular Structure and Tautomerism

A critical feature of this molecule is its lactam-lactim tautomerism, a common characteristic of 2-hydroxypyridines.[1] The equilibrium lies between the aromatic 2-hydroxy (lactim) form and the non-aromatic 2-pyridone (lactam) form. While the lactam tautomer often predominates in the solid state and in polar solvents, both forms are accessible and contribute to the molecule's reactivity profile.[1]

Caption: Lactam-lactim tautomerism of the title compound.

Physicochemical Data

The physicochemical properties of this compound are summarized below. The presence of the trifluoromethyl group significantly influences its polarity and solubility characteristics.

| Property | Value | Source |

| Physical Form | Solid | [4][5] |

| Melting Point | 278 °C | [2][5] |

| Boiling Point | 390.2 ± 42.0 °C (Predicted) | [5] |

| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 5.78 ± 0.10 (Predicted) | [5] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: One-Pot Condensation

The most logical approach involves a one-pot reaction of three key components: a β-ketoester bearing the thiophene and trifluoromethyl groups, an active methylene nitrile, and a base catalyst.

Caption: Proposed one-pot synthesis workflow for the title compound.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology adapted for this specific target.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 eq), cyanoacetamide (1.1 eq), and absolute ethanol (100 mL).

-

Catalyst Addition: While stirring the suspension, add piperidine (0.2 eq) dropwise. The choice of a secondary amine like piperidine is critical as it effectively catalyzes both the initial condensation and the subsequent cyclization without promoting unwanted side reactions.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting β-ketoester indicates completion.

-

Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Precipitation: Add 100 mL of cold water to the residue and acidify to pH 2-3 with 2M hydrochloric acid (HCl). This step protonates the pyridinolate intermediate, causing the desired product to precipitate out of the aqueous solution.

-

Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL) to remove any inorganic salts, and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Final Product: Dry the solid under vacuum at 50 °C to yield the title compound. For enhanced purity, recrystallization from an ethanol/water mixture can be performed.

Mechanistic Rationale

The synthesis proceeds through a cascade of well-understood reaction mechanisms.

Caption: Simplified mechanistic steps of the proposed synthesis.

The reaction is initiated by a base-catalyzed Knoevenagel condensation between one of the carbonyl groups of the ketoester and the active methylene group of cyanoacetamide. This is followed by an intramolecular Michael addition, where the enolate formed attacks the nitrile carbon, leading to cyclization. The final step involves dehydration and tautomerization to yield the thermodynamically stable aromatic pyridone ring system.

Safety, Handling, and Spectroscopic Profile

Hazard and Safety Information

The compound is classified as hazardous and requires careful handling in a laboratory setting.[4][5]

| Hazard Type | GHS Code | Statement |

| Pictogram | GHS06 | Skull and Crossbones |

| Signal Word | Danger | |

| Acute Toxicity | H301 | Toxic if swallowed |

| Eye Irritation | H319 | Causes serious eye irritation |

| Precautionary | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations: Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Expected Spectroscopic Data

-

¹H NMR: Expect signals corresponding to the thiophene ring protons (typically in the 7.0-8.0 ppm range), a singlet for the proton at the 5-position of the pyridine ring, and a broad singlet for the N-H proton of the lactam tautomer (or O-H of the lactim).

-

¹³C NMR: Signals for the nitrile carbon (C≡N) around 115-120 ppm, carbonyl carbon (C=O) of the lactam form around 160 ppm, carbons of the thiophene and pyridine rings, and a characteristic quartet for the CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: A sharp singlet for the -CF₃ group.

-

IR Spectroscopy: A strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹, a carbonyl (C=O) stretch for the lactam form around 1650 cm⁻¹, and N-H/O-H stretching bands in the 3200-3500 cm⁻¹ region.

Significance and Applications in Research and Development

This molecule's true value lies in its potential as a versatile building block. The strategic placement of its functional groups makes it an ideal starting point for constructing libraries of more complex molecules for biological screening.

The Power of Three: Analyzing the Pharmacophoric Moieties

-

The Thienyl Group: As a bioisostere of a phenyl ring, the thiophene moiety is a staple in medicinal chemistry. It is found in numerous approved drugs and is known to engage in various receptor-ligand interactions. Thienopyridine derivatives, such as the antiplatelet agents Clopidogrel and Prasugrel, highlight the therapeutic importance of this fused heterocyclic system.[11]

-

The Trifluoromethyl Group (-CF₃): The introduction of a -CF₃ group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[12][13] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, impacting a molecule's pharmacokinetic and pharmacodynamic profile.[13] Many successful drugs across therapeutic areas, including CNS disorders and oncology, contain this group.[12][14]

-

The 2-Hydroxynicotinonitrile Core: This scaffold is a privileged structure in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid. The 2-hydroxy (or 2-oxo) group provides a handle for further derivatization, such as O-alkylation, to modulate solubility and target engagement.[1] Substituted cyanopyridines are known to exhibit a wide array of biological activities, including anticancer and anti-inflammatory properties.[15][16]

Derivatization Potential and Future Directions

The structure of this compound offers multiple avenues for chemical modification to generate diverse molecular libraries.

Caption: Key derivatization pathways for the title compound.

-

O-Alkylation: Reaction of the hydroxyl/oxo group with various alkyl halides can introduce diverse side chains, enabling exploration of structure-activity relationships (SAR) and fine-tuning of physicochemical properties.[1]

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to the corresponding amide or carboxylic acid, reduced to an aminomethyl group, or undergo cycloaddition reactions to form heterocycles like tetrazoles. Each transformation opens up new possibilities for biological interactions.

Given the biological activities associated with its structural components, this compound and its derivatives are prime candidates for screening in assays related to:

-

Kinase inhibition (oncology)

-

Anti-inflammatory pathways

-

Antiviral and antifungal activity[15]

-

CNS receptor modulation[14]

-

Pesticidal activity[17]

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed scaffold embodying features highly sought after in modern drug discovery. Its synthesis is achievable through robust and scalable chemical methods. The convergence of the thienyl, trifluoromethyl, and cyanopyridone moieties provides a foundation for developing next-generation therapeutic agents. This guide serves as a foundational resource for researchers aiming to unlock the full potential of this versatile and promising chemical entity.

References

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025-08-09).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Synthesis of Active 2-Aminothiophenes through the Gewald Reaction.

- This compound. ChemBK.

- This compound. ChemicalBook. (2025-01-27).

- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.

- Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2025-08-08).

- This compound. ChemicalBook.

- 2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile.

- This compound. FINETECH INDUSTRY LIMITED.

- 2-Hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile. Sigma-Aldrich.

- 2-Hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile AldrichCPR 3335-45-3. Sigma-Aldrich.

- Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐b]pyridines and related fused heterocyclic compounds.

- Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)

- 2-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE.

- Thienopyridines: Synthesis, Properties, and Biological Activity.

- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. (2021-09-17).

- 5-Trifluoromethylsulfanyl-nicotinonitrile.

- 2-hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile. Sigma-Aldrich.

- Process for the production of 2-amino-3-hydroxypyridines.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (2025-07-18).

- Welcome To Hyma Synthesis Pvt. Ltd.

- nicotinonitrile. Organic Syntheses Procedure.

- 6-(Trifluoromethyl)nicotinonitrile. Santa Cruz Biotechnology.

- 2-Hydroxypyridine-3-carbonitrile. Santa Cruz Biotechnology.

- CAS 95907-03-2 2-Hydroxypyridine-3-carbonitrile. BOC Sciences.

- 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. PMC - PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- 4-(Trifluoromethyl)nicotinonitrile synthesis. ChemicalBook.

- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. PMC - NIH.

- An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

Sources

- 1. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile | MDPI [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 3335-45-3 [chemicalbook.com]

- 4. 2-Hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile AldrichCPR 3335-45-3 [sigmaaldrich.com]

- 5. This compound | 3335-45-3 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | CAS: 3335-45-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. 2-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE | CAS 3335-45-3 [matrix-fine-chemicals.com]

- 9. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 14. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a key pharmacophore, often enhances the metabolic stability and binding affinity of molecules, making this nicotinonitrile derivative a valuable scaffold for developing novel therapeutic agents. This document details a robust and efficient synthetic pathway, elucidates the underlying reaction mechanism, provides a step-by-step experimental protocol, and outlines methods for purification and characterization.

Introduction and Strategic Importance

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its utility is further enhanced by functionalization with moieties that modulate its physicochemical and pharmacological properties. The title compound, this compound, incorporates several key features:

-

2-Hydroxypyridine (Pyridone) Tautomer: This moiety can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1]

-

Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity.[3]

-

Nicotinonitrile Moiety: The nitrile group is a versatile functional handle for further chemical transformations and can act as a hydrogen bond acceptor.

-

Thienyl Group: This aromatic heterocycle can engage in various intermolecular interactions, including π-stacking, and serves as a bioisostere for a phenyl ring.

Given these structural attributes, this molecule represents a promising starting point for the development of inhibitors for various enzymes and receptors. This guide provides the foundational knowledge for its synthesis and subsequent derivatization in drug discovery programs.

Proposed Synthetic Pathway: A Multicomponent Approach

The most convergent and efficient strategy for the synthesis of this polysubstituted pyridine is a one-pot, three-component reaction based on the principles of the Guareschi-Thorpe pyridine synthesis. This approach involves the cyclocondensation of a ketone, a β-ketoester, and a source of the cyanomethyl group and nitrogen.

The proposed reaction involves the condensation of 1-(thiophen-2-yl)ethanone (I) , ethyl 4,4,4-trifluoroacetoacetate (II) , and cyanoacetamide (III) in the presence of a basic catalyst.

}

This multicomponent reaction strategy is highly advantageous as it allows for the rapid construction of a complex heterocyclic scaffold from simple, commercially available starting materials in a single synthetic operation, thereby improving overall efficiency and reducing waste.

Reaction Mechanism

The reaction proceeds through a cascade of well-established transformations, initiated by base-catalyzed condensation reactions.

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the β-ketoester, ethyl 4,4,4-trifluoroacetoacetate (II) , and cyanoacetamide (III) . The active methylene group of cyanoacetamide attacks the ketone carbonyl of the β-ketoester, followed by dehydration to yield an electron-deficient alkene intermediate.

-

Michael Addition: Concurrently, the base catalyzes the formation of an enolate from 1-(thiophen-2-yl)ethanone (I) . This enolate then acts as a Michael donor, attacking the electron-deficient alkene generated in the first step.

-

Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, where the amino group of the cyanoacetamide moiety attacks one of the carbonyl groups. Subsequent dehydration and tautomerization lead to the formation of the stable 2-pyridone aromatic ring.

}

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 2-pyridone derivatives and should be adapted and optimized as necessary.

Materials:

-

1-(Thiophen-2-yl)ethanone (I)

-

Ethyl 4,4,4-trifluoroacetoacetate (II)

-

Cyanoacetamide (III)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for work-up)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(thiophen-2-yl)ethanone (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), and cyanoacetamide (1.0 eq).

-

Solvent and Catalyst Addition: Add absolute ethanol to the flask to dissolve the reactants, followed by the addition of a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

Quantitative Data Summary

| Parameter | Expected Value | Notes |

| Yield | 60-80% | Yields can vary based on reaction scale and purity of starting materials. |

| Melting Point | >250 °C | High melting point is expected due to the planar, aromatic structure and potential for intermolecular hydrogen bonding. A reported melting point is 278°C.[4] |

| Appearance | Off-white to pale yellow solid | Color may vary depending on the purity. |

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the protons on the thiophene and pyridine rings, as well as a broad singlet for the N-H proton of the pyridone tautomer.

-

¹³C NMR will confirm the presence of the carbonyl, nitrile, and trifluoromethyl carbons, in addition to the aromatic carbons.

-

¹⁹F NMR will show a singlet corresponding to the CF₃ group.

-

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad N-H stretch, a strong C=O stretch for the pyridone, and a sharp C≡N stretch for the nitrile group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product (C₁₁H₅F₃N₂OS, MW: 270.23 g/mol ) should be observed.

Conclusion

This guide outlines a reliable and efficient multicomponent synthesis for this compound. The described methodology provides a practical route for obtaining this valuable heterocyclic scaffold, which can serve as a key intermediate in the development of novel therapeutic agents. The inherent versatility of the starting materials allows for the potential creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

References

- Elgemeie, G. E. H., Alnaimi, I. S., & Alarab, H. F. (1992). Synthesis of Pyridine-2(1H)

- Rateb, N. M. (2011). Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2 (1H)- thione/one derivatives. Journal of Sulfur Chemistry, 32(6), 611-622.

- Budak, Y., Findik, E., & Ceylan, M. (2010). Cyclohexenones through addition of ethyl acetoacetate to 3-aryl-1-(thiophen-3-yl)prop-2-en-1-one derivatives. South African Journal of Chemistry, 63, 130-134.

-

ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]

- Dotsenko, V. V., Krivokolysko, S. G., Polovinko, V. V., & Litvinov, V. P. (2018). Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Fluorine Notes, 4(119).

-

Ibrahim, M. M., Azmi, M. N., & Alhawarri, M. B. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

- Flores, A. F. C., et al. (2007). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society, 18(7), 1316-1321.

- Abdel-Hafez, S. H., et al. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, 14(1), 32.

-

Gomaa, M. A.-M. (2015). Synthesis of 2-(3-cyano-6- (thiophen-2-yl)- 4,4′-bipyridin- 2-yloxy)acetohydrazide (3). Request PDF. Retrieved from [Link]

- Amr, A.-G. E., & Abdulla, M. M. (2011). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2811.

-

National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of the novel heterocyclic compound, 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile. The strategic integration of modern analytical techniques, including Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, is detailed. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but a deep dive into the scientific rationale behind each experimental choice. By following the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), this document serves as a self-validating protocol for the unambiguous determination of complex molecular architectures.

Introduction: The Significance of Nicotinonitrile Derivatives

Nicotinonitrile (3-cyanopyridine) and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous synthetic drugs and natural products.[1][2] Their diverse biological activities have led to the development of marketed drugs for a range of therapeutic areas.[1] The introduction of a trifluoromethyl group and a thienyl moiety, as in the case of this compound, is anticipated to modulate the compound's physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is a common feature in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity.[3][4][5] Therefore, the precise and unequivocal determination of its molecular structure is a critical first step in its potential development as a therapeutic agent.

This guide will systematically detail the analytical workflow employed to confirm the structure of this complex heterocyclic system, emphasizing the synergy between different spectroscopic techniques.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial and most fundamental step in the characterization of a novel compound is the determination of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this process, providing a highly accurate mass measurement from which the elemental composition can be deduced.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. For fluorinated compounds, techniques like chemical ionization (CI) or field ionization (FI) can be advantageous as they are softer ionization methods that are more likely to produce a detectable molecular ion, which can be weak or absent in standard electron ionization (EI).[6][7]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The choice of mode depends on the compound's ability to be protonated or deprotonated.

-

Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Expected Results: For this compound (C₁₁H₅F₃N₂OS), the expected monoisotopic mass is 270.0105. The HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the molecular formula.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Rationale: The presence of key functional groups such as a hydroxyl (-OH), a nitrile (-C≡N), and aromatic rings can be readily identified by their characteristic absorption bands in the infrared spectrum. This provides crucial puzzle pieces for the overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer with an ATR accessory is properly calibrated.

-

Background Spectrum: Record a background spectrum to account for atmospheric and instrument absorbances.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum.

-

Data Analysis: Identify and label the characteristic absorption peaks.

Data Presentation: Expected FTIR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (hydroxyl) | 3200-3550 | Strong, broad absorption |

| C-H (aromatic) | 3000-3100 | Medium to weak, sharp peaks |

| C≡N (nitrile) | 2220-2260 | Medium to strong, sharp peak |

| C=C (aromatic) | 1400-1600 | Multiple medium to strong peaks |

| C-F (trifluoromethyl) | 1000-1400 | Strong, often multiple absorptions |

The nitrile group's absorption is particularly diagnostic due to its position in a relatively uncongested region of the spectrum.[8][9] Conjugation with the pyridine ring is expected to shift the C≡N stretch to a slightly lower frequency.[9]

The Core of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR: ¹H and ¹³C Spectra

Rationale: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts provide clues about their hybridization and neighboring atoms.

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns.

2D NMR: Unraveling the Connectivity

Rationale: While 1D NMR provides foundational data, 2D NMR experiments are indispensable for establishing the precise connectivity between atoms.[10][11][12]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[13]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different molecular fragments.[13]

Experimental Protocol: 2D NMR Spectroscopy

-

Sample and Instrumentation: Use the same sample and spectrometer as for the 1D experiments.

-

Data Acquisition: Acquire standard COSY, HSQC, and HMBC spectra.

-

Data Analysis: Systematically analyze the cross-peaks in each spectrum to build up the molecular structure.

Data Presentation: Predicted NMR Data Summary

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | br s | 1H | OH |

| ~8.0-8.2 | m | 1H | Thienyl-H |

| ~7.8 | s | 1H | Pyridine-H |

| ~7.2-7.4 | m | 2H | Thienyl-H |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C=O |

| ~155 | C-thienyl (pyridine) |

| ~145 | C-CF₃ (pyridine) |

| ~130-135 | Thienyl-C |

| ~128-130 | Thienyl-C |

| ~125 | Thienyl-C |

| ~120 (q) | CF₃ |

| ~115 | CN |

| ~110 | C-CN (pyridine) |

| ~105 | C-H (pyridine) |

Note: Predicted chemical shifts are approximate and can be influenced by solvent and concentration.

Integrated Spectroscopic Analysis: A Step-by-Step Elucidation

The power of this multi-technique approach lies in the integration of all the spectroscopic data to build a coherent and self-validating structural assignment.

Workflow for Structure Elucidation

Caption: Key HMBC correlations for structural confirmation.

-

Thienyl Protons to Pyridine Ring: The protons on the thiophene ring will show HMBC correlations to the C6 carbon of the pyridine ring, establishing the point of attachment.

-

Pyridine Proton (H5) Correlations: The lone proton on the pyridine ring (H5) will show correlations to C3, C4, and C6, confirming its position relative to the nitrile, trifluoromethyl, and thienyl substituents.

-

Correlations to Quaternary Carbons: The protons will also show correlations to the quaternary carbons (C2, C3, C4, C6), which is essential for assigning their chemical shifts in the ¹³C NMR spectrum.

Conclusion

The structural elucidation of this compound requires a systematic and integrated analytical approach. By combining the foundational data from HRMS and FTIR with the detailed connectivity information from a suite of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers, ensuring both the accuracy and the self-validating nature of the elucidation process. The confirmed structure will serve as a reliable foundation for any future investigations into the biological activity and potential therapeutic applications of this novel compound.

References

- Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.). Google Scholar.

- Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure.

- Two-dimensional nuclear magnetic resonance spectroscopy. (2023, December 27). In Wikipedia.

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.

- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. (n.d.). Semantic Scholar.

-

Gussoni, M., Cazzaniga, S., & Di Silvestro, G. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5775–5784. [Link]

-

Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.

-

Gussoni, M., Cazzaniga, S., & Di Silvestro, G. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5775–5784. [Link]

-

Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771–786. [Link]

-

Nthwane, Y. B., Mamba, B. B., & Msagati, T. A. M. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). International Journal of Environmental Research and Public Health, 18(4), 1481. [Link]

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate.

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901–1905. [Link]

-

1 H solution NMR spectra of (a) thiopheneR[11]otaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved January 7, 2026, from

- Computational NMR Study of Benzothienoquinoline Heterohelicenes. (2024). National Center for Biotechnology Information.

- Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (2025). ResearchGate.

- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd.

- Structures of significant trifluoromethylated nitrogen‐containing... (n.d.). ResearchGate.

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(8), 939–964. [Link]

- Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14341–14345. [Link]

- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2022). MDPI.

- General synthetic route of nicotinonitrile compounds 6a–c and 7.... (n.d.). ResearchGate.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025). ChemRxiv.

- This compound. (n.d.). ChemicalBook.

- This compound. (2025, January 27). ChemicalBook.

- Trifluoromethylated Heterocycles. (2016). ResearchGate.

- FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile. (n.d.). Benchchem.

- This compound. (n.d.). ChemBK.

- Study of the composition of nitriles using IR spectroscopy. (2025). ResearchGate.

- Workman, J., Jr. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.

- 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. (2010). National Center for Biotechnology Information.

- Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2025). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Spectroscopic Characterization of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for analyzing this compound using Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing not just data, but a deeper understanding of the structure-spectra correlation, empowering researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Spectroscopic Implications

This compound is a multifaceted molecule featuring a pyridine core substituted with several key functional groups: a hydroxyl group, a thienyl ring, a trifluoromethyl group, and a nitrile group.[1][2] The presence of these functionalities dictates its unique spectroscopic fingerprint. A critical aspect to consider is the potential for tautomerism between the 2-hydroxy-pyridine and the 2-pyridone forms, which can significantly influence the spectroscopic data, particularly in different solvent environments.[3]

Caption: Key spectroscopic techniques for molecular characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed.[4] A small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample holder or a pure KBr pellet is recorded to account for atmospheric and instrumental interferences.[4]

-

Sample Spectrum: The sample pellet is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is processed to identify the characteristic absorption bands corresponding to the various functional groups.

Data Interpretation

The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Expected Vibration | Reference |

| 3550-3200 | O-H (hydroxyl) | Stretching (broad, indicating hydrogen bonding) | [5] |

| 2260-2220 | C≡N (nitrile) | Stretching | [5] |

| 1680-1620 | C=C (aromatic) | Stretching | [5] |

| 1260-1000 | C-O (hydroxyl) | Stretching | [5] |

| 1350-1150 | C-F (trifluoromethyl) | Strong, characteristic stretching vibrations | [4] |

| 730-570 | C-S (thienyl) | Stretching | [5] |

The broadness of the O-H stretching band is a key indicator of intermolecular hydrogen bonding, a common feature in solid-state samples of hydroxyl-containing compounds.[5] The strong absorptions due to the C-F bonds of the trifluoromethyl group are also a distinctive feature.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: A suitable solvent that does not absorb in the region of interest is chosen. Ethanol or methanol are common choices for this type of compound.

-

Solution Preparation: A dilute solution of the compound is prepared with a known concentration.

-

Blank Measurement: The absorbance of the pure solvent is measured in a cuvette to serve as a baseline.

-

Sample Measurement: The absorbance of the sample solution is measured over a typical wavelength range of 200-800 nm.

Data Interpretation

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine and thienyl rings. The presence of multiple chromophores in conjugation will likely result in complex absorption patterns. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR.

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[4]

-

Data Processing: The raw data is Fourier transformed to obtain the frequency-domain spectrum, which is then phased and baseline-corrected.

¹H NMR Data Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Proton Assignment | Expected Multiplicity | Comments |

| > 10 | -OH | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. |

| 7.0 - 8.0 | Thienyl-H, Pyridine-H | Multiplet | The exact shifts and coupling patterns will depend on the substitution. |

The broadness of the -OH proton signal is due to chemical exchange and hydrogen bonding. The aromatic region will show a complex pattern of signals corresponding to the protons on the pyridine and thienyl rings.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Expected Coupling | Comments |

| 160-170 | C-OH | ||

| 110-150 | Aromatic C (Py, Th) | A series of signals for the pyridine and thienyl ring carbons. | |

| ~124 | -CF₃ | Quartet (¹JCF ≈ 270-280 Hz) | The large coupling constant is characteristic of a trifluoromethyl group. |

| ~117 | -CN |

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. This is a definitive indicator of the -CF₃ group's presence.[4]

Caption: A typical workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing FT-IR, UV-Vis, and multi-nuclear NMR techniques, provides a robust framework for its structural elucidation and characterization. The predicted spectral data, based on the known effects of its constituent functional groups, offer a clear roadmap for researchers. The interplay of the hydroxyl, thienyl, trifluoromethyl, and nitrile moieties on the pyridine core creates a unique spectroscopic signature that, when properly interpreted, confirms the molecular identity and purity with a high degree of confidence. This guide serves as a foundational resource for the analysis of this and structurally related compounds, facilitating advancements in medicinal chemistry and materials science.

References

- ChemicalBook. (2025-01-27). This compound.

- FTIR Spectrum. (n.d.).

- Nanjing Finechem Holding Co.,Limited. (2025). 2-Hydroxypyridine-3-Carbonitrile.

- MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.

- BenchChem. (2025). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Hydroxypyridine-3-carbonitrile.

- BOC Sciences. (n.d.). CAS 95907-03-2 2-Hydroxypyridine-3-carbonitrile.

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

- PubChem. (n.d.). 3-Hydroxypyridine-2-carbonitrile.

- ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine.

- ResearchGate. (n.d.). 1H-NMR spectra of....

- Sigma-Aldrich. (n.d.). 2-Hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile.

- Santa Cruz Biotechnology, Inc. (n.d.). 6-(Trifluoromethyl)nicotinonitrile.

- Sigma-Aldrich. (n.d.). 2-hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile.

- ChemBK. (n.d.). This compound.

- BenchChem. (n.d.). A Comparative Guide to Spectroscopic Analysis for Confirming Trifluoromethyl Group Installation.

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. It further delves into the application of two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), for the complete structural elucidation of this complex heterocyclic molecule. By integrating predictive data with fundamental NMR principles, this guide serves as a practical reference for the characterization of this and structurally related compounds.

Introduction

This compound is a multifaceted heterocyclic compound featuring a pyridine core substituted with a hydroxyl group, a thiophene ring, a trifluoromethyl group, and a nitrile functionality. The confluence of these varied chemical entities gives rise to a molecule of significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and characterization of such novel compounds.

This guide presents a detailed, albeit predictive, NMR analysis. In the absence of published experimental spectra, we leverage established NMR prediction algorithms and a deep understanding of substituent effects to forecast the chemical shifts, multiplicities, and coupling constants.[1][2][3][4] This approach provides a robust framework for researchers to interpret experimentally acquired data for this molecule or its analogs.

A critical aspect of the NMR analysis of this molecule is the consideration of tautomerism. The 2-hydroxypyridine moiety can exist in equilibrium with its 2-pyridone tautomer.[5][6][7][8] The predominant form in solution is highly dependent on the solvent, temperature, and pH. For the purpose of this guide, we will primarily consider the 2-hydroxy tautomer, while acknowledging the potential for the presence of the 2-pyridone form, which would present a distinct set of NMR signals.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These values were generated using a combination of online prediction tools and are presented as a baseline for experimental verification.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H₅ | 7.30 - 7.50 | s | - |

| H₃' | 7.20 - 7.40 | dd | J = 3.7, 1.2 Hz |

| H₅' | 7.70 - 7.90 | dd | J = 5.1, 1.2 Hz |

| H₄' | 7.10 - 7.30 | dd | J = 5.1, 3.7 Hz |

| OH | 10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C₂ | 160 - 165 |

| C₃ | 105 - 110 |

| C₄ | 145 - 150 (q, ²JCF ≈ 30-35 Hz) |

| C₅ | 115 - 120 |

| C₆ | 150 - 155 |

| CN | 117 - 122 |

| CF₃ | 120 - 125 (q, ¹JCF ≈ 270-280 Hz) |

| C₂' | 140 - 145 |

| C₃' | 128 - 132 |

| C₄' | 127 - 131 |

| C₅' | 129 - 133 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | s |

Experimental Protocol: A Step-by-Step Guide

This section outlines a robust, self-validating protocol for the NMR analysis of this compound.

Sample Preparation

The choice of solvent is critical for this analysis, particularly due to the presence of the hydroxyl proton and the potential for tautomerism.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds will help to sharpen the hydroxyl proton signal, making it observable.[9] In contrast, protic solvents like D₂O or CD₃OD would lead to the exchange of the hydroxyl proton, rendering it invisible in the ¹H NMR spectrum.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio for all NMR experiments.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.

Detailed Spectral Analysis

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will provide key information about the proton environment in the molecule.

-

Hydroxyl Proton (OH): A broad singlet is anticipated in the downfield region (10.0 - 12.0 ppm). Its broadness is due to chemical exchange and its downfield shift is a result of hydrogen bonding with the DMSO-d₆ solvent.

-

Pyridine Proton (H₅): A singlet is expected for the proton at the 5-position of the pyridine ring, as it has no adjacent protons for coupling.

-

Thienyl Protons (H₃', H₄', H₅'): The thiophene ring will exhibit a characteristic three-proton spin system. H₅' is expected to be the most downfield of the three due to its proximity to the electron-withdrawing pyridine ring. H₃' and H₄' will appear as doublets of doublets, with coupling constants typical for thiophene systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

-

Carbonyl-like Carbon (C₂): The carbon bearing the hydroxyl group will appear significantly downfield (160 - 165 ppm), characteristic of a carbon in a similar environment to a carbonyl group in the pyridone tautomer.

-

Trifluoromethylated Carbon (C₄): The carbon attached to the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The electron-withdrawing nature of the CF₃ group will shift this carbon downfield.

-

Nitrile Carbon (CN): The nitrile carbon typically resonates in the range of 117-122 ppm.[10][11][12]

-

Thienyl and Pyridine Carbons: The remaining carbons of the pyridine and thiophene rings will appear in the aromatic region of the spectrum.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

-

CF₃ Group: A single sharp signal is expected in the range of -60 to -65 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.[13][14][15][16][17] The absence of any coupling in the proton-decoupled ¹⁹F NMR spectrum confirms that there are no nearby protons or other fluorine atoms.

2D NMR Spectroscopy: HSQC and HMBC

2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will reveal all direct one-bond C-H correlations.[18][19] For example, it will show a cross-peak between the signal for H₅ and the signal for C₅. This is essential for unambiguously assigning the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[18][19] This is invaluable for piecing together the molecular structure. Key expected HMBC correlations include:

-

H₅ to C₃, C₄, and C₆

-

H₃' to C₂', C₄', and C₅'

-

H₅' to C₃', C₄', and C₂'

-

The fluorine atoms of the CF₃ group may show long-range correlations to C₄ and C₅ in a ¹⁹F-¹³C HMBC experiment.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the NMR analysis of this compound. The detailed breakdown of the expected ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with a strategic approach to 2D NMR analysis, offers researchers a robust starting point for the characterization of this and structurally similar molecules. The experimental protocols and theoretical interpretations presented herein are designed to ensure scientific integrity and facilitate the unambiguous elucidation of the molecular structure. It is anticipated that this guide will be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 7, 2026, from [Link]

-

NMRDB.org: Predict 1H proton NMR spectra. (n.d.). Retrieved January 7, 2026, from [Link]

-

Spectroscopic Analysis of Nitriles - University of Calgary. (n.d.). Retrieved January 7, 2026, from [Link]

-

Chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved January 7, 2026, from [Link]

-

A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved January 7, 2026, from [Link]

-

Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2025, August 9). ResearchGate. Retrieved January 7, 2026, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved January 7, 2026, from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved January 7, 2026, from [Link]

-

NMRDB.org: Predict 13C carbon NMR spectra. (n.d.). Retrieved January 7, 2026, from [Link]

-

NMRDB.org: Predict 1H proton NMR spectra. (n.d.). Retrieved January 7, 2026, from [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved January 7, 2026, from [Link]

-

14N and 13C NMR of tautomeric systems of hydroxy-pyridines | Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]

-

NMR predictor - virtual Chemistry 3D. (n.d.). Retrieved January 7, 2026, from [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. Retrieved January 7, 2026, from [Link]

-

13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13 C– 19 F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved January 7, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 7, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved January 7, 2026, from [Link]

-

2-Hydroxypyridine-Tautomerism - ChemTube3D. (n.d.). Retrieved January 7, 2026, from [Link]

-

Predict 13C NMR spectra - Cheminfo.org. (n.d.). Retrieved January 7, 2026, from [Link]

-

Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants | Journal of the American Chemical Society. (n.d.). Retrieved January 7, 2026, from [Link]

-

QM Assisted ML for 19F NMR Chemical Shift Prediction - ChemRxiv. (n.d.). Retrieved January 7, 2026, from [Link]

-

16: 2-Methyl and 4-aryl 1 H-NMR proton signals of the thienyl moieties... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine - ResearchGate. (2025, August 10). Retrieved January 7, 2026, from [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - NIH. (2020, May 25). Retrieved January 7, 2026, from [Link]

-

uopp_a_1858693_sm8341.docx - Figshare. (n.d.). Retrieved January 7, 2026, from [Link]

-

Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

-

Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles - SciELO. (n.d.). Retrieved January 7, 2026, from [Link]

-

(PDF) A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

arXiv:2312.00705v1 [physics.chem-ph] 1 Dec 2023. (2023, December 1). Retrieved January 7, 2026, from [Link]

-

7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved January 7, 2026, from [Link]

-

2-THIENYL-METHYLENE-MALONALDEHYDE - Optional[17O NMR] - Chemical Shifts. (n.d.). Retrieved January 7, 2026, from [Link]

-

Solvent effects on the HNMR spectra of some. (2-hydroxy-1-phenyl)-N-(4-substituted phenyl nitrones - ResearchGate. (2019, May 26). Retrieved January 7, 2026, from [Link]

-

HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). Retrieved January 7, 2026, from [Link]

-

Aromatic area of the 2D [¹H, ¹³C] NMR HMBC spectra for complex [Pd(L¹)2] HSQC peaks are highlighted in green and dash line. … - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-(Trifluoromethyl)nicotinonitrile - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]

-

Correlations in the HSQC and HMBC spectra of 19 | Download Table - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

2D Hetero nuclear NMR data processing HSQC and HMBC - YouTube. (2018, June 11). Retrieved January 7, 2026, from [Link]

-

FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved January 7, 2026, from [Link]

-

Substituent effects on long-range proton-fluorine coupling constants: Substituted benzotrifluorides | Scilit. (n.d.). Retrieved January 7, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 7, 2026, from [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Predict 1H proton NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. CASPRE [caspre.ca]

- 5. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. wuxibiology.com [wuxibiology.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. scielo.br [scielo.br]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Infrared (IR) spectroscopy of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic analysis of this compound, a complex heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document moves beyond a simple recitation of spectral data, offering researchers, scientists, and drug development professionals a detailed framework for understanding the molecule's vibrational characteristics. We will explore the theoretical underpinnings of its spectral features, present a robust, field-proven experimental protocol using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, and provide a thorough guide to spectral interpretation. The causality behind experimental choices and the significance of key spectral bands—including those from the nitrile, trifluoromethyl, thienyl, and 2-hydroxypyridine moieties—are discussed in detail to ensure both scientific integrity and practical applicability.

Introduction: The Analytical Imperative

This compound is a multifunctional molecule featuring a pyridine core substituted with several key functional groups: a hydroxyl, a thienyl ring, a trifluoromethyl group, and a nitrile.[3][4][5] The trifluoromethyl group, in particular, is a bioisostere often used in drug design to modulate electronic and metabolic properties.[6] Given this structural complexity, unambiguous characterization is paramount.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful first-line analytical technique. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's covalent bonds.[7] For a molecule like this, IR spectroscopy is indispensable for:

-

Structural Verification: Confirming the presence of all key functional groups post-synthesis.

-

Quality Control: Ensuring batch-to-batch consistency and purity.

-

Reaction Monitoring: Tracking the appearance or disappearance of functional groups during synthetic modifications.

-

Tautomeric State Analysis: Investigating the potential equilibrium between the 2-hydroxy-pyridine (lactim) and 2-pyridone (lactam) forms, which presents a critical consideration for this class of compounds.[8]

This guide is structured to provide a holistic understanding, from the molecule's fundamental structure to the practical acquisition and interpretation of its infrared spectrum.

Molecular Structure and Theoretical Vibrational Modes

To interpret the IR spectrum effectively, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies. The inherent properties of each bond (strength, mass of atoms) dictate the energy, and thus the wavenumber (cm⁻¹), at which it will absorb infrared radiation.[9]

Caption: Chemical structure with key functional groups highlighted.

The Nitrile Group (-C≡N)

The carbon-nitrogen triple bond gives rise to one of the most characteristic and reliable peaks in the IR spectrum.

-

Vibrational Mode: C≡N stretching.

-

Expert Insight: This peak is typically sharp and of strong intensity. Its position is slightly lower than that of saturated nitriles (around 2250 cm⁻¹) due to electronic conjugation with the pyridine ring system.[11][12] The presence of a clean, intense peak in this region is strong evidence for the nitrile functionality.

The Trifluoromethyl Group (-CF₃)

The C-F bonds in the trifluoromethyl group produce very strong and complex absorptions due to symmetric and asymmetric stretching modes.

-

Vibrational Mode: C-F stretching.

-

Expected Range: A broad, complex region between 1000 and 1360 cm⁻¹.[13][14] Multiple strong bands are expected. The symmetric CF₃ stretching is often found around 1100 cm⁻¹, while the asymmetric stretching occurs at higher frequencies, near 1180 cm⁻¹.[13]

-

Expert Insight: These bands are often the most intense in the entire spectrum and can sometimes obscure other peaks in the fingerprint region.[14] Their presence is a definitive marker for the -CF₃ group.

The 2-Hydroxypyridine Moiety and Tautomerism

This is the most complex region to interpret due to potential hydrogen bonding and lactam-lactim tautomerism. The molecule can exist in the hydroxyl form (as drawn) or the pyridone form.

-

Hydroxyl Form (Lactim):

-

Pyridone Form (Lactam):

-

Expert Insight: In the solid state, the equilibrium often favors the hydrogen-bonded lactam (pyridone) tautomer.[8] Therefore, one should look carefully for a strong C=O stretch around 1660 cm⁻¹ and a corresponding N-H stretch. The absence of a strong carbonyl peak and the presence of a very broad O-H band would suggest the hydroxyl form predominates.

The Aromatic Systems (Thienyl and Pyridine)

Both the thienyl and pyridine rings contribute to absorptions in several regions.

-

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).[15][16]

-

Ring C=C and C=N Stretching: A series of medium-to-strong bands in the 1400-1650 cm⁻¹ region.[16] These are characteristic of aromatic systems.

-

C-H Out-of-Plane Bending: Strong, sharp bands in the 650-900 cm⁻¹ region, the exact position of which can sometimes give clues about the substitution pattern of the rings.[16]

Experimental Protocol: ATR-FTIR Spectroscopy

For a solid, powdered sample, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the preferred method. It is rapid, requires minimal to no sample preparation, and ensures excellent sample-to-crystal contact, yielding high-quality, reproducible spectra.[17][18]

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology

-

Instrument Preparation:

-

Power on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

-

Ensure the ATR accessory (e.g., a single-reflection diamond ATR) is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition (Self-Validation Step):

-

Causality: This is the most critical step for data integrity. The background scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself.[10] This spectrum is automatically subtracted from the sample spectrum to ensure that the final result contains only the absorbance information of the analyte.

-

Procedure: a. Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone. b. Allow the crystal to air-dry completely. c. Deploy the pressure arm to ensure conditions are identical to the sample measurement. d. Acquire the background spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

Procedure: a. Retract the pressure arm. b. Place a small amount (typically just enough to cover the crystal, ~1-2 mg) of the solid this compound powder onto the center of the ATR crystal. c. Lower the pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is essential for a strong signal.[17] d. Acquire the sample spectrum using the same instrument parameters (number of scans, resolution) as the background scan.

-

-

Data Processing and Cleanup:

-

The instrument software will automatically perform the background subtraction.

-

Apply an ATR correction if available and necessary, which accounts for the wavelength-dependent depth of penetration of the evanescent wave.